molecular formula C10H10N2O3 B1347703 N-cyclopropyl-4-nitrobenzamide CAS No. 88229-21-4

N-cyclopropyl-4-nitrobenzamide

Cat. No. B1347703
CAS RN: 88229-21-4
M. Wt: 206.2 g/mol
InChI Key: HPXHDFCHLKARTL-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-nitrobenzamide is a chemical compound with the CAS Number: 88229-21-4 . It has a molecular weight of 206.2 and its IUPAC name is N-cyclopropyl-4-nitrobenzamide .


Molecular Structure Analysis

The InChI code for N-cyclopropyl-4-nitrobenzamide is 1S/C10H10N2O3/c13-10(11-8-3-4-8)7-1-5-9(6-2-7)12(14)15/h1-2,5-6,8H,3-4H2,(H,11,13) . This code provides a standardized way to represent the compound’s molecular structure.


Physical And Chemical Properties Analysis

N-cyclopropyl-4-nitrobenzamide has a molecular weight of 206.2 . Its linear formula is C10H10N2O3 .

Scientific Research Applications

Enzyme Inhibition and Anticonvulsant Properties

N-cyclopropyl-4-nitrobenzamide derivatives have been explored for their potential in enzyme inhibition and anticonvulsant properties. A study found that a series of these derivatives were investigated for their ability to inhibit in vitro respiratory activity and monoamine oxidase activity, although no structural correlations were found between their central nervous system depressant and enzyme inhibitory properties (Pandey, Singh, Brumleve, & Parmar, 1981).

Antibacterial Activity

Nickel and copper metal complexes of N-cyclopropyl-4-nitrobenzamide derivatives have been synthesized and evaluated for their antibacterial activity. These complexes exhibited greater antibacterial efficacy compared to their thiourea derivative ligands (Saeed, Rashid, Ali, & Hussain, 2010).

Catalytic Applications in Organic Synthesis

Cyclometalated complexes of N-cyclopropyl-4-nitrobenzamide derivatives have been used as catalysts in C–H bond functionalization reactions. These complexes have been demonstrated to be key intermediates in various organic synthesis reactions, offering high yields and efficient catalysis (Zhou, Li, Li, Song, & Wang, 2018).

CNS-Depressant and Hypotensive Activity

Certain N-cyclopropyl-4-nitrobenzamide analogs have shown significant central nervous system (CNS) depressant and hypotensive activities. These properties were particularly pronounced in compounds with specific structural characteristics, indicating a potential for therapeutic applications in these areas (Roll, 1970).

Crystal Structure and Chemical Properties

The crystal structure and chemical properties of N-cyclopropyl-4-nitrobenzamide and its derivatives have been extensively studied. These studies provide valuable insights into the molecular structure, which is crucial for understanding the compound's reactivity and potential applications in various fields (Saeed, Hussain, & Bolte, 2010).

Development of Novel Anticonvulsants

Research into N-cyclopropyl-4-nitrobenzamide derivatives has contributed to the development of potential anticonvulsant drugs. These derivatives have demonstrated high anticonvulsive activity in models of seizure, suggesting their potential as effective anticonvulsant agents (Sych, Bevz, Sych, Rakhimova, Yaremenko, & Perekhoda, 2018).

Chemical Vapor Deposition Applications

N-cyclopropyl-4-nitrobenzamide derivatives have been used as precursors in chemical vapor deposition processes for the synthesis of nanostructured materials, such as nickel sulfide thin films. These materials have potential applications in various technological fields (Saeed, Rashid, Malik, O’Brien, & Wong, 2013).

Crystal Engineering and Molecular Interactions

Studies on N-cyclopropyl-4-nitrobenzamide derivatives have contributed to crystal engineering, particularly in understanding hydrogen bonding and halogen bonding interactions. These insights are essential for designing materials with desired properties and for applications in molecular synthesis and drug design (Saha, Nangia, & Jaskólski, 2005).

Synthesis of Functionalized Pyrroles

The derivatives of N-cyclopropyl-4-nitrobenzamide have been used as precursors in the synthesis of functionalized pyrroles. These compounds have potential applications in the field of organic synthesis and could lead to the development of new materials and drugs (Wurz & Charette, 2005).

properties

IUPAC Name

N-cyclopropyl-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-10(11-8-3-4-8)7-1-5-9(6-2-7)12(14)15/h1-2,5-6,8H,3-4H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXHDFCHLKARTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358224
Record name N-cyclopropyl-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-4-nitrobenzamide

CAS RN

88229-21-4
Record name N-Cyclopropyl-4-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88229-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-cyclopropyl-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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